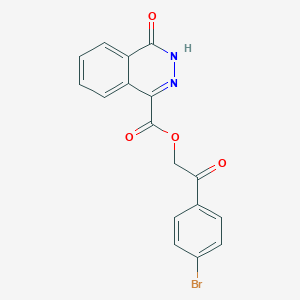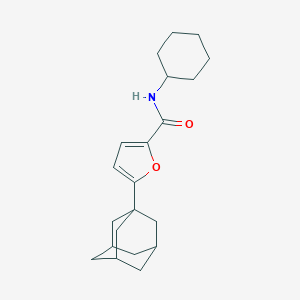![molecular formula C9H13NO4S B299693 Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B299693.png)
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a thiophene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate reduces the production of inflammatory mediators and thereby exhibits anti-inflammatory properties. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential as an anti-diabetic agent. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate reduces the production of inflammatory mediators by inhibiting COX-2 activity. It also induces apoptosis in cancer cells by activating the caspase pathway. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been shown to lower blood glucose levels in diabetic rats.
实验室实验的优点和局限性
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is a relatively stable compound and can be synthesized using various methods. It exhibits anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for drug development. However, there are also limitations to using Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate in lab experiments. Its mechanism of action is not fully understood, and its pharmacological properties require further investigation.
未来方向
There are several future directions for research on Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate. One direction is to investigate its potential as an anti-diabetic agent. Another direction is to study its mechanism of action in more detail. Further research is also needed to determine the optimal dosage and administration of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate for its potential use as a drug. Additionally, the synthesis of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate using green chemistry methods could be explored.
合成方法
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-amino-4-methyl-3-thiophenecarboxylic acid with formaldehyde and methanol in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methyl-3-thiophenecarboxylic acid with paraformaldehyde and methanol in the presence of a catalyst. The synthesis of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has also been achieved using microwave irradiation.
科学研究应用
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential as an anti-diabetic agent. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
属性
分子式 |
C9H13NO4S |
|---|---|
分子量 |
231.27 g/mol |
IUPAC 名称 |
methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H13NO4S/c1-4-5(8(11)13-2)7(10)15-6(4)9(12)14-3/h9,12H,10H2,1-3H3 |
InChI 键 |
SXRRVBAHUXYWON-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(O)OC |
规范 SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)

![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)
![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)
amino]butanoic acid](/img/structure/B299624.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)
![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)
